molecular formula C20H19NO3 B182664 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline CAS No. 2878-62-8

4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline

Cat. No.: B182664
CAS No.: 2878-62-8
M. Wt: 321.4 g/mol
InChI Key: XPYLMRIXEKTASO-CMDGGOBGSA-N
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Description

4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry. This compound features a quinoline core substituted with a 2,4,5-trimethoxystyryl group, making it a unique and valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with a quinoline derivative under basic conditions. Commonly used bases include potassium carbonate or sodium hydroxide. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydroquinoline derivative.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.

    Pathways Involved: It can inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. .

Comparison with Similar Compounds

Uniqueness: 4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents .

Properties

CAS No.

2878-62-8

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C20H19NO3/c1-22-18-13-20(24-3)19(23-2)12-15(18)9-8-14-10-11-21-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+

InChI Key

XPYLMRIXEKTASO-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C2=CC=NC3=CC=CC=C23)OC)OC

SMILES

COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC

Origin of Product

United States

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